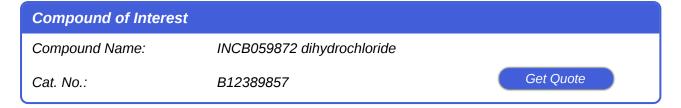


Application Notes and Protocols: Preparing INCB059872 Dihydrochloride Stock Solutions

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For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation.[1][2][3][4][5][6] Proper preparation of stock solutions is critical for ensuring experimental accuracy and reproducibility. This document provides detailed protocols for the solubilization and storage of INCB059872 dihydrochloride for use in in vitro research settings. It includes physicochemical data, step-by-step preparation methods, stability information, and a summary of the compound's mechanism of action.

Physicochemical Properties

INCB059872 dihydrochloride is typically supplied as a white to light yellow solid.[7] Key properties are summarized below. It is crucial to consult the Certificate of Analysis provided by the supplier for batch-specific information.

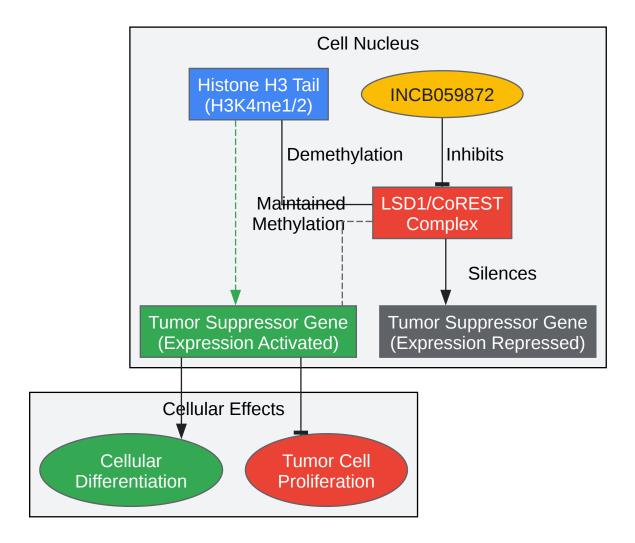


Property	Value	Source	
Chemical Name	1-[[4-(methoxymethyl)-4- [[[(1R,2S)-2- phenylcyclopropyl]amino]meth yl]-1-piperidinyl]methyl]- cyclobutanecarboxylic acid, dihydrochloride	[8]	
CAS Number	3062683-32-0	[7][8]	
Molecular Formula	C23H36Cl2N2O3	[7]	
Molecular Weight	459.45 g/mol	[7][9]	
Solubility (DMSO)	Varies by supplier: 3.57 mg/mL to 200 mg/mL. Use of fresh, anhydrous DMSO is recommended as the solvent is hygroscopic.[4][7][9] Warming and/or sonication may be required.[4][7]	[4][7][9]	
Solubility (Water)	Slightly soluble (0.1-1 mg/mL) [8]		
Purity	Typically ≥95% (verify with supplier's Certificate of Analysis)	[8]	

Mechanism of Action: LSD1 Inhibition

INCB059872 is an orally available inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through the demethylation of histones. LSD1, as part of transcriptional co-repressor complexes like CoREST, removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to the silencing of tumor suppressor genes.[1][5][6] By irreversibly inhibiting LSD1, INCB059872 increases H3K4 methylation, thereby reactivating tumor suppressor gene expression.[6] This mechanism underlies its potential antineoplastic activity and its ability to induce differentiation in myeloid leukemia cells.[1]





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Fig. 1: Mechanism of INCB059872 as an LSD1 inhibitor.

Experimental Protocols

- INCB059872 dihydrochloride powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer



- Sonicator (water bath)
- Sterile pipette tips

The following diagram outlines the general workflow for preparing a stock solution.

Fig. 2: Workflow for preparing stock solutions.

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro studies.

- Calculation: Determine the mass of INCB059872 dihydrochloride required.
 - Molecular Weight (MW) = 459.45 g/mol
 - To make 1 mL of a 10 mM (0.010 mol/L) solution:
 - Mass (mg) = Volume (L) × Concentration (mol/L) × MW (g/mol) × 1000 (mg/g)
 - Mass (mg) = 0.001 L × 0.010 mol/L × 459.45 g/mol × 1000 mg/g = 4.59 mg
- Weighing: On a calibrated analytical balance, accurately weigh 4.59 mg of INCB059872
 dihydrochloride powder and transfer it to a sterile amber microcentrifuge tube.
- Solvent Addition: Add 1.0 mL of fresh, anhydrous DMSO to the tube. Using fresh DMSO is critical as absorbed moisture can significantly reduce the solubility of the compound.[4][7][9]
- Dissolution:
 - Tightly cap the tube and vortex the mixture thoroughly for 1-2 minutes.
 - Visually inspect the solution. If particulates remain, sonicate the tube in a water bath for 5-10 minute intervals until the solution is clear. Gentle warming (up to 60°C) can also aid dissolution but should be used cautiously to avoid degradation.
- Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile,
 tightly sealed amber cryovials to minimize freeze-thaw cycles and light exposure.[4][7][9]



- Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
- Working Solutions: For cell-based assays, thaw a single aliquot and perform serial dilutions
 in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture
 is non-toxic (typically <0.5%). Always prepare a vehicle control with the same final DMSO
 concentration.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and its solutions.

Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	2-3 years	Store in a dry, dark place.[9]
Stock Solution in DMSO	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4][7][9]
Stock Solution in DMSO	-80°C	6-12 months	Preferred for long- term storage.[4][7][9]

Safety Precautions

- Handle INCB059872 dihydrochloride in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and safety information.
- DMSO is a penetration enhancer; avoid direct skin contact with the solution.



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